

Endothion mechanism of action on acetylcholinesterase

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Compound of Interest

Compound Name: Endothion

Cat. No.: B1671283

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An In-depth Technical Guide on the Mechanism of Action of **Endothion** on Acetylcholinesterase

Executive Summary

Endothion, an organophosphate (OP) insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a detailed technical overview of the molecular mechanism of this inhibition, presents relevant kinetic data, outlines standard experimental protocols for its study, and illustrates the key pathways and workflows through detailed diagrams. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the biochemical interactions between organophosphates and their primary target.

Core Mechanism of Action: Irreversible Inhibition

The fundamental mechanism of action of **endothion** on acetylcholinesterase is through irreversible inhibition, which involves the covalent modification of the enzyme's active site.[2][3] This process effectively inactivates the enzyme, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4] The resulting overstimulation of cholinergic receptors leads to a state known as a cholinergic crisis, characterized by a range of severe physiological effects.

The Catalytic Site of Acetylcholinesterase

AChE is a serine hydrolase that possesses a highly efficient active site located at the bottom of a deep and narrow gorge. The catalytic activity is mediated by a catalytic triad of amino acid residues: Serine (Ser203), Histidine (His447), and Glutamate (Glu334) (human AChE numbering). During the normal hydrolysis of acetylcholine, the serine residue acts as a nucleophile to attack the acetyl group of ACh, forming a transient acetylated enzyme intermediate. This intermediate is then rapidly hydrolyzed by water to regenerate the free, active enzyme.

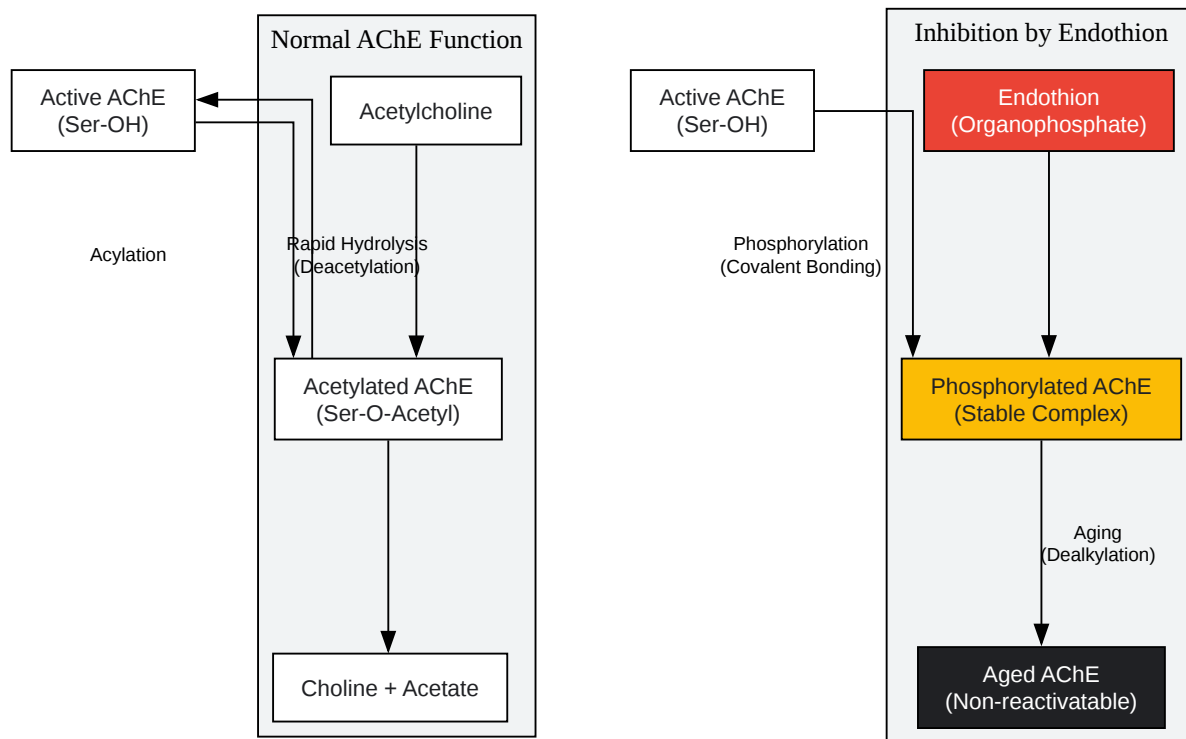
Phosphorylation of the Active Site Serine

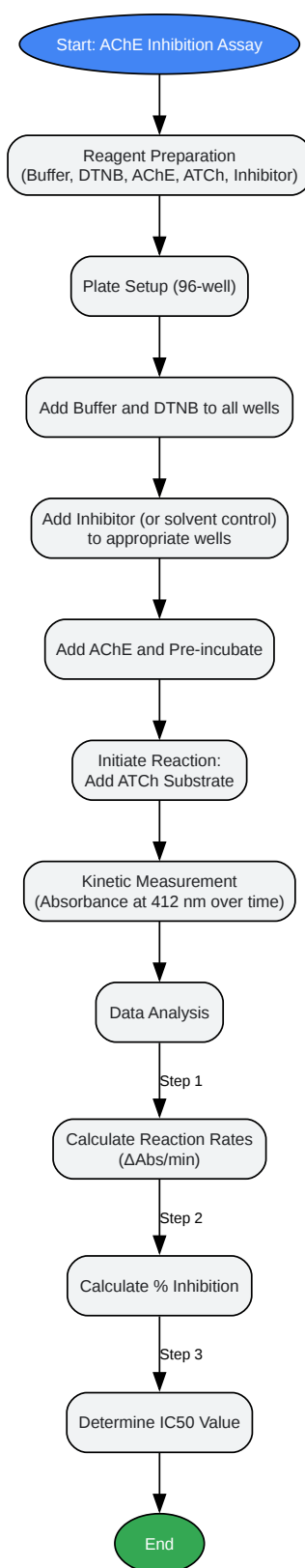
Organophosphates like **endothion** function as suicide substrates for AChE. The phosphorus atom in **endothion** is electrophilic and is attacked by the nucleophilic serine residue (Ser203) in the AChE active site. This results in the formation of a stable, covalent phosphoryl-serine bond, releasing a leaving group. This process is known as phosphorylation.

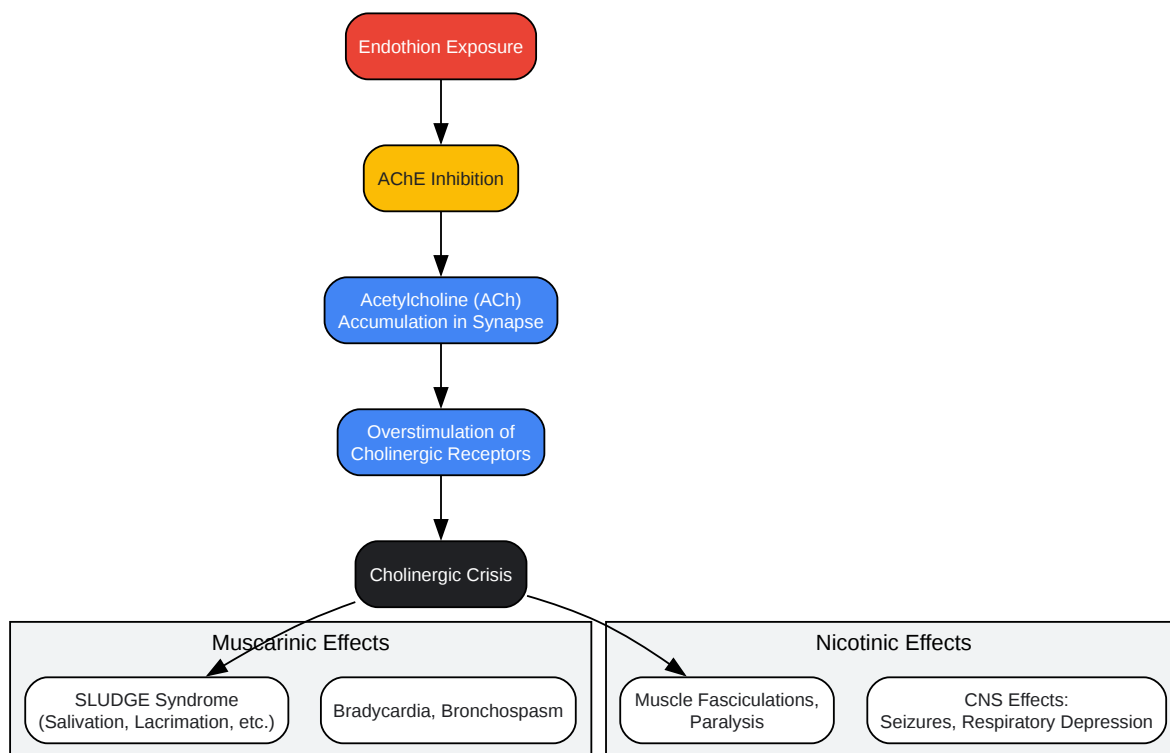
The resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering the enzyme non-functional. Unlike the transient acetylated intermediate formed with acetylcholine, the dephosphorylation step is exceptionally slow, leading to what is effectively irreversible inhibition.

The "Aging" Process

Following phosphorylation, the enzyme-inhibitor complex can undergo a further chemical modification known as "aging." This process involves the dealkylation, or loss of an alkyl group, from the phosphorus atom of the inhibitor. This dealkylation results in a negatively charged phosphyl-enzyme complex that is even more stable and completely resistant to reactivation by standard antidotes like oximes.







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